Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt
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Overview
Description
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt is a heterocyclic compound with the molecular formula C₇H₇NOS and a molecular weight of 153.202 g/mol . This compound is known for its unique structure, which combines a thiazole ring with a pyridinium ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-pyridinium derivatives, such as Thiazolo(3,2-a)pyrimidine and Thiazolo(3,2-a)pyridine . These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
What sets Thiazolo(3,2-a)pyridinium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt apart is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
23003-43-2 |
---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-olate |
InChI |
InChI=1S/C8H9NOS/c1-6-2-3-7(10)8-9(6)4-5-11-8/h2-3H,4-5H2,1H3 |
InChI Key |
IJQXSEDDFABXPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]2CCSC2=C(C=C1)[O-] |
Origin of Product |
United States |
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